{5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE is a complex organic compound that features a unique combination of pyrazole, furan, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
{5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions can be performed using reagents like bromine or alkyl halides.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Typically performed under inert atmospheres to prevent unwanted side reactions.
Substitution: May require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
{5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid: Shares the pyrazole and furan moieties but lacks the morpholine group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains the pyrazole ring but differs in the substituents and overall structure.
Uniqueness
The uniqueness of {5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE lies in its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18BrN3O3 |
---|---|
Molecular Weight |
368.23 g/mol |
IUPAC Name |
[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H18BrN3O3/c1-10-14(16)11(2)19(17-10)9-12-3-4-13(22-12)15(20)18-5-7-21-8-6-18/h3-4H,5-9H2,1-2H3 |
InChI Key |
DXPQONJWUORJRD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCOCC3)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCOCC3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.